4-Bromo-spironolactone is a synthetic derivative of spironolactone, which is a well-known diuretic and antihypertensive medication. The compound features a bromine atom at the fourth position of the spironolactone structure, potentially altering its pharmacological properties compared to its parent compound. Spironolactone itself acts primarily as an antagonist of the mineralocorticoid receptor, leading to diuretic effects by promoting sodium excretion and potassium retention. The modification in 4-Bromo-spironolactone may enhance its biological activity or selectivity for certain receptors, making it a subject of interest in pharmacological research .
4-Bromo-spironolactone is classified as a small molecule and is categorized under experimental drugs. It is derived from spironolactone, which has been utilized in clinical settings for conditions such as hypertension, heart failure, and edema. The compound's unique structural modification may provide insights into its therapeutic potential and receptor interactions .
The synthesis of 4-Bromo-spironolactone involves several steps that modify the base structure of spironolactone. While specific synthesis routes can vary, common methods include:
These methods emphasize efficiency and yield while maintaining the integrity of the steroid framework.
The molecular formula of 4-Bromo-spironolactone is , with a molecular weight of approximately 495.469 g/mol. Its structure features a spiro lactone moiety characteristic of spironolactone derivatives.
CC(=O)S[C@H]1CC2=C(Br)C(=O)CC[C@]2(C)[C@H]3CC[C@@]4(C)[C@@H](CC[C@@]45CCC(=O)O5)[C@H]13
InChI=1S/C24H31BrO4S/c1-13(26)30-18-12-16-21(25)17(27)6-8-22(16,2)14-4-9-23(3)15(20(14)18)5-10-24(23)11-7-19(28)29-24/h14-15,18,20H,4-12H2,1-3H3/t14-,15-,18-,20+,22+,23-,24+/m0/s1
.The chemical reactivity of 4-Bromo-spironolactone primarily revolves around its ability to interact with various biological receptors due to its structural modifications:
The mechanism of action for 4-Bromo-spironolactone is likely similar to that of spironolactone but may exhibit enhanced properties due to the bromine substitution:
The compound exhibits significant stability under standard laboratory conditions but requires careful handling due to potential health hazards associated with brominated compounds .
4-Bromo-spironolactone is primarily studied for its potential applications in:
The systematic IUPAC name for 4-Bromo-spironolactone is S-[(2'R)-4-bromo-3,5'-dioxo-3',4'-dihydro-5'H-spiro[androst-4-ene-17,2'-furan]-7α-yl] ethanethioate [1] [7]. This nomenclature defines its core structure as a modified steroid featuring:
The molecular formula is C₂₄H₃₁BrO₄S, with a molecular weight of 495.47 g/mol, as validated across multiple analytical sources [1] [2] [7]. The compound retains the tetracyclic backbone of spironolactone but incorporates a bromine substituent at C4, altering its electronic properties and steric profile.
Structural Highlights:
Core Skeleton: Modified androst-4-ene Key Functional Groups: - 3-Keto-Δ⁴ unsaturation - 5'-Furanedione (γ-lactone) - 7α-Acetylthioether Substituent: Bromine at C4
4-Bromo-spironolactone is recognized in pharmacopeial contexts as an impurity of spironolactone:
Table 1: Regulatory and Common Synonyms
Regulatory Designation | Chemical Synonym | Source |
---|---|---|
Spironolactone EP Impurity B | S-[(2'R)-4-Bromo-3,5'-dioxo-3',4'-dihydro-5'H-spiro[androst-4-ene-17,2'-furan]-7α-yl] ethanethioate | [7] |
Spironolactone BP Impurity B | 4-Bromospironolactone | [2] |
Validation methods include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7